molecular formula C13H8N2O7 B048165 Bis(4-nitrophenyl) carbonate CAS No. 5070-13-3

Bis(4-nitrophenyl) carbonate

Cat. No.: B048165
CAS No.: 5070-13-3
M. Wt: 304.21 g/mol
InChI Key: ACBQROXDOHKANW-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) carbonate (BNPC), CAS 5070-13-3, is a diaryl carbonate with the molecular formula C₁₃H₈N₂O₇ and a molecular weight of 304.21 g/mol . It appears as a white to pale yellow crystalline powder with a melting point of 136–139°C . BNPC is widely used in organic synthesis, particularly for peptide coupling, preparation of carbamates, and as an activating reagent for N-protected amino acids . Its reactivity stems from the electron-withdrawing nitro groups, which enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack .

Properties

IUPAC Name

bis(4-nitrophenyl) carbonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBQROXDOHKANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198755
Record name Bis(4-nitrophenyl)carbonate
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Molecular Weight

304.21 g/mol
Source PubChem
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CAS No.

5070-13-3
Record name Bis(4-nitrophenyl) carbonate
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Record name Bis(4-nitrophenyl)carbonate
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Record name Bis(4-nitrophenyl) carbonate
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Record name Bis(4-nitrophenyl)carbonate
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Record name Bis(p-nitrophenyl) carbonate
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Preparation Methods

Reaction Setup and Reagent Roles

The synthesis occurs in a jacketed reaction kettle equipped with temperature control and mechanical stirring. Key reagents and their functions include:

Component Role Concentration/Quantity
p-NitrophenolAromatic nucleophileStoichiometric equivalent
TriphosgeneCarbonyl source0.33 molar ratio
Dichloromethane (DCM)Solvent5–7 vol. relative to phenol
Sodium hydroxide (NaOH)Base (proton acceptor)34% aqueous solution
Triethylamine (TEA)Catalyst (acid scavenger)2–5 mol% relative to phenol
Sodium sulfiteAntioxidant0.5–1.0 wt% of reaction mass

The antioxidant sodium sulfite prevents oxidation of sensitive intermediates, while TEA neutralizes HCl generated during triphosgene decomposition.

Process Optimization and Conditions

The synthesis follows a stepwise addition protocol:

  • Initial Mixing : p-Nitrophenol, DCM, sodium sulfite, TEA, and water are combined under vigorous stirring (300–500 rpm) for 30 minutes to ensure homogeneity.

  • Controlled Reagent Addition : A pre-mixed triphosgene-DCM solution and NaOH solution are simultaneously added via separate feed lines over 60–90 minutes to maintain a molar ratio of 1:3 (triphosgene:p-nitrophenol).

  • Temperature Management : The exothermic reaction is kept below 25°C using a chilled brine circulation system, preventing thermal degradation of intermediates.

  • Reaction Completion : After 2 hours, the mixture is transferred to an oil-water separator, where the organic phase containing crude BNPC is isolated.

Purification and Yield

Post-reaction processing involves:

  • Water Washing : Sequential washes with deionized water (3× volumes) remove residual NaOH, TEA hydrochloride, and sodium sulfite.

  • Solvent Distillation : DCM is recovered via fractional distillation at 40°C under reduced pressure (200 mbar).

  • Crystallization : The concentrated residue is cooled to 0–5°C, inducing BNPC crystallization.

  • Drying : Vacuum drying (50°C, 12 hours) yields 98.5–99.2% pure BNPC as pale yellow crystals, with an overall isolated yield of 85–88%.

Comparative Analysis with Alternative Methods

Traditional Phosgene-Based Synthesis

Early laboratory-scale methods employed phosgene gas, which poses significant safety challenges due to its acute toxicity. In this route:

  • Gaseous phosgene is bubbled into a cooled (−10°C) solution of p-nitrophenol and pyridine in anhydrous tetrahydrofuran (THF).

  • The reaction proceeds via in situ formation of chloroformate intermediates, which dimerize to form BNPC.

  • Yields typically reach 70–75%, but the method requires stringent containment measures and generates hazardous waste.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to activate solid-state reactions between p-nitrophenol and triphosgene:

  • Conditions : Stainless steel jars, 15 Hz frequency, 1:3 molar ratio (phenol:triphosgene), 2-hour milling.

  • Advantages : Eliminates solvent use, reduces reaction time to 30 minutes, and achieves 82% yield.

  • Limitations : Product purity (94–96%) lags behind solution-phase methods, necessitating recrystallization.

Recent Advances in Synthesis Technology

Continuous Flow Reactor Systems

Modern plants adopt continuous flow setups to enhance reproducibility and scalability:

  • Tube Reactor Design : Triphosgene and p-nitrophenol solutions are pumped through a 10-meter coiled tube (ID 2 mm) at 20 mL/min.

  • Residence Time : 8 minutes at 30°C, achieving 90% conversion per pass.

  • Benefits : 5-fold productivity increase compared to batch reactors, with consistent purity ≥99%.

Catalytic System Innovations

Research explores non-amine catalysts to reduce byproduct formation:

  • Ionic Liquids : 1-Butyl-3-methylimidazolium acetate ([BMIM][OAc]) enables reactions at 50°C with 87% yield and 98.5% purity.

  • Zeolite Catalysts : H-ZSM-5 zeolites promote selective carbonate formation, reducing oligomerization side reactions.

Parameter Value
Triphosgene decomposition T120°C (onset)
Maximum pressure buildup0.3 bar
OSHA permissible exposure0.1 ppm (DCM)

Chemical Reactions Analysis

Substitution Reactions

BNPC reacts with nucleophiles such as amines and alcohols, forming ureas and esters, respectively .

Reaction with Amines

BNPC reacts with primary/secondary amines to produce symmetrical or unsymmetrical ureas. For example:

  • Bis-urea synthesis :
    BNPC reacts with benzylamine to form N-benzyl-4-nitrophenyl carbamate, which further reacts with diamines (e.g., 1,6-hexanediamine) to yield bis-ureas (Table 1) .

DiamineProduct Yield (%)Melting Point (°C)
1,6-Hexanediamine86240–242
1,4-Butanediamine95228–230
Piperazine95190–192

Reaction with Alcohols

BNPC forms activated esters with alcohols, enabling peptide bond formation. For instance, it reacts with N-protected amino acids to generate 4-nitrophenyl active esters for peptide synthesis .

Hydrolysis

BNPC undergoes hydrolysis in aqueous alkaline conditions, producing 4-nitrophenol and carbon dioxide :
C13H8N2O7+2H2O2C6H5NO3+CO2+2H+\text{C}_{13}\text{H}_8\text{N}_2\text{O}_7+2\text{H}_2\text{O}\rightarrow 2\text{C}_6\text{H}_5\text{NO}_3+\text{CO}_2+2\text{H}^+
Kinetics :

  • Pseudo-first-order kinetics under excess phenol .

  • Brønsted slope (β) = 0.66, indicating a concerted mechanism .

Aminolysis Kinetics

Secondary alicyclic amines react with BNPC via concerted mechanisms in water (25°C, ionic strength 0.2 M KCl) . Key findings:

  • Rate constants correlate with amine basicity.

  • Morpholine reacts 10× faster than piperidine due to increased nucleophilicity .

Phenolysis Mechanism

Phenol derivatives react with BNPC in water, following a stepwise pathway with a tetrahedral intermediate :

  • Nucleophilic attack by phenoxide ion.

  • Expulsion of 4-nitrophenoxide.

Brønsted plot : Biphasic slope (β = 0.30 at high pKa, β = 1.25 at low pKa) confirms intermediate formation .

Reaction Conditions and Solubility

  • Solvents : Chloroform, tetrahydrofuran .

  • Temperature : Optimal at 15–25°C .

  • Moisture sensitivity : Requires anhydrous conditions for stability.

Scientific Research Applications

Organic Synthesis

Versatile Reagent
BNPC is widely recognized as a versatile reagent in organic synthesis, particularly for the preparation of activated 4-nitrophenyl esters of N-protected amino acids. This property makes it invaluable in the development of pharmaceuticals and agrochemicals. The compound facilitates the formation of peptide bonds and other important chemical linkages, which are critical in drug development and synthesis.

Case Study: Peptide Synthesis
In a study focusing on the synthesis of novel bivalent ligands for opioid receptors, BNPC was employed to create compounds exhibiting high μ-opioid activity. The successful synthesis demonstrated BNPC's utility in developing therapeutic agents targeting specific biological pathways .

Polymer Chemistry

Enhancing Material Properties
BNPC plays a crucial role in polymer chemistry by improving the thermal stability and mechanical strength of polymer materials. This enhancement is vital for manufacturing durable goods that require specific performance characteristics.

Property Before BNPC Treatment After BNPC Treatment
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced

Bioconjugation

Targeted Drug Delivery Systems
In biochemistry, BNPC is instrumental in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other compounds. This application is particularly relevant for developing targeted drug delivery systems and diagnostic tools.

Example Application
Research has shown that BNPC can be utilized to create biocompatible materials that facilitate the delivery of therapeutic agents directly to target cells, enhancing the efficacy of treatments while minimizing side effects .

Analytical Chemistry

Chromatography Applications
BNPC serves as a derivatizing agent in chromatography, significantly improving the detection and analysis of various substances. Its ability to form stable derivatives enhances sensitivity and specificity during analytical procedures.

Technique Without BNPC With BNPC
Detection LimitModerateLow
SpecificityGeneralHigh

Environmental Applications

Eco-friendly Pesticides
Recent studies have explored the potential of BNPC in developing environmentally friendly pesticides. This application aims to provide alternatives to traditional chemicals, thereby reducing environmental impact while maintaining agricultural productivity.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Soluble in chloroform, tetrahydrofuran (THF), and acetonitrile .
  • Safety : Classified as harmful (H302), skin irritant (H315), and serious eye irritant (H319) .

Reactivity and Mechanism

Bis(2,4-dinitrophenyl) Carbonate
  • Structure : Contains two 2,4-dinitrophenyl groups.
  • Reactivity: The additional nitro groups at the 2-position increase electron withdrawal, making it more reactive than BNPC in aminolysis and hydrolysis reactions. For example, its hydrolysis rate in acetonitrile-water mixtures is significantly faster due to stronger leaving group ability .
  • Mechanism : Like BNPC, hydrolysis is pH-independent, but the transition state involves greater charge development due to enhanced electrophilicity .
4-Nitrophenyl Chloroformate
  • Structure : Features a chloroformate group (-O-CO-Cl) and a 4-nitrophenyl group.
  • Reactivity : The chloroformate group is highly reactive, enabling rapid conjugation with alcohols or amines (e.g., in MPEG derivatization) . However, it is moisture-sensitive and less stable than BNPC.
  • Applications : Preferred for one-step activations, whereas BNPC is used in multi-step syntheses due to its stability .
Diphenyl Carbonate (DPC)
  • Structure : Lacks nitro groups, with two plain phenyl rings.
  • Reactivity : Less reactive than BNPC due to the absence of electron-withdrawing substituents. DPC requires harsh conditions for carbamoylation, whereas BNPC reacts under milder conditions .
  • Advantages : DPC is less toxic and synthesized via phosgene-free methods, making it environmentally favorable .

Hydrolysis Kinetics

Compound Hydrolysis Rate (k, s⁻¹) pH Dependency Mechanism
Bis(4-nitrophenyl) carbonate 1.2 × 10⁻⁴ (30°C) pH-independent Nucleophilic attack by water
o-(4-Nitrophenylene) carbonate 8.5 × 10⁻⁵ (30°C) pH-independent Cyclic transition state with solvent participation
p-Nitrophenyl dichloroacetate 3.0 × 10⁻³ (30°C) Acid-catalyzed Protonation of carbonyl

Key Findings :

  • BNPC and its cyclic analog, o-(4-nitrophenylene) carbonate, exhibit pH-independent hydrolysis due to strong electron withdrawal, bypassing protonation steps .
  • In contrast, p-nitrophenyl dichloroacetate requires acid catalysis, highlighting the role of substituents in modulating reactivity .

Case Study :

  • BNPC is preferred over DPC in carbamate-linked cytosine synthesis due to its superior leaving group ability, enabling reactions at room temperature .

Biological Activity

Bis(4-nitrophenyl) carbonate (BNPC), with the chemical formula C13H8N2O7C_{13}H_8N_2O_7 and CAS number 5070-13-3, is a synthetic compound primarily utilized in organic chemistry and biochemistry. It serves as a reagent for the preparation of activated esters of N-protected amino acids and plays a significant role in peptide synthesis. This article explores the biological activity of BNPC, focusing on its mechanisms of action, biochemical pathways, applications in medicinal chemistry, and relevant research findings.

Targeting Amino Acids and Amines
BNPC primarily targets amino acids and amines through a process known as carbonylation . This interaction leads to the formation of 4-nitrophenyl esters of N-protected amino acids and various symmetrical and unsymmetrical ureas . The carbonylation reaction is crucial for peptide synthesis, allowing for the efficient coupling of amino acids.

Biochemical Pathways
The primary biochemical pathway affected by BNPC is the peptide synthesis pathway , which is essential for protein formation in biological systems. The compound's ability to form stable linkages with amino acids enhances its utility in synthesizing biologically relevant peptides .

Pharmacokinetics

BNPC is soluble in organic solvents such as chloroform and tetrahydrofuran, which facilitates its use in laboratory settings. However, it is sensitive to moisture, which can affect its stability and reactivity. Studies have shown that BNPC undergoes hydrolysis to produce 4-nitrophenol and carbon dioxide, indicating its potential metabolic pathways in biological systems.

Applications in Research and Medicine

  • Peptide Synthesis : BNPC is widely used as a reagent for preparing activated esters necessary for peptide coupling reactions. This application is critical in developing peptide-based drugs and therapeutics.
  • Drug Delivery Systems : Research has investigated BNPC's potential use in drug delivery systems, particularly for enhancing the bioavailability of poorly soluble drugs by forming prodrugs that can be more readily absorbed by biological systems .
  • Opioid Activity : A study demonstrated that compounds synthesized using BNPC exhibited significant μ-opioid activity in guinea pig ileum assays. This finding highlights BNPC's role in developing novel analgesics with potential therapeutic applications .

Case Studies

  • Synthesis of Novel Ligands : In a study involving cyclic enkephalin analogues, BNPC was used to cyclize linear peptides containing basic amino acid residues. Some resulting compounds showed unusually high μ-opioid activity, indicating the compound's utility in synthesizing bioactive peptides .
  • Prodrugs of Resveratrol : Research on carbamate derivatives of resveratrol indicated that BNPC could enhance the stability and bioavailability of this polyphenolic compound, suggesting that it may improve therapeutic outcomes when used as a prodrug .

Data Tables

Property Value
Molecular Weight304.21 g/mol
Purity≥99%
Melting Point136-139 °C
SolubilitySoluble in chloroform, THF
CAS Number5070-13-3

Q & A

Q. What are the key physicochemical properties of bis(4-nitrophenyl) carbonate (BNC) critical for its use in peptide synthesis?

BNC is a crystalline solid with a melting point of 136–141°C and a molecular weight of 304.21 g/mol . Its high purity (≥99%) and stability under anhydrous conditions make it suitable for activating carboxyl groups in peptide bond formation. The compound’s reactivity is attributed to the electron-withdrawing nitro groups, which enhance the electrophilicity of the carbonate moiety, facilitating nucleophilic substitution by amino groups . Researchers should confirm purity via HPLC or GC analysis and store it in a desiccator to prevent hydrolysis .

Q. How can researchers optimize the activation of carboxylic acids using BNC in solid-phase peptide synthesis?

BNC reacts with carboxylic acids to form active 4-nitrophenyl carbonate intermediates, which then couple with amines. To minimize side reactions (e.g., hydrolysis), use anhydrous solvents like DMF or DCM and maintain a stoichiometric ratio of 1:1.2 (carboxylic acid:BNC). Monitor reaction progress via TLC or NMR for the disappearance of the carboxylic acid peak (~170 ppm in 13C^{13}\text{C} NMR) . Excess BNC can be quenched with aqueous sodium bicarbonate .

Q. What safety protocols are essential when handling BNC in the laboratory?

BNC is classified as a skin and eye irritant (H315, H319) and harmful if swallowed (H302) . Use PPE including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust. In case of contact, rinse with water for 15 minutes. Store at room temperature in a tightly sealed container away from moisture .

Advanced Research Questions

Q. How does BNC function as a bifunctional electrolyte additive in lithium-sulfur (Li-S) batteries, and what mechanistic insights support this role?

BNC modifies the lithium-ion solvation structure, reducing activation energy for polysulfide conversion by 40.6% compared to baseline electrolytes . AIMD simulations and 7Li^7\text{Li} NMR show that BNC coordinates with Li+^+ via its carbonate groups, weakening interactions with polysulfides (Sx2_x^{2-}) and suppressing the shuttle effect. This enhances discharge capacity (841 mAh/g at 1.49 mA/cm2^2) and cycle stability . Researchers should optimize BNC concentration (e.g., 0.11 mol/L) and pair it with LiNO3_3 for synergistic effects .

Q. What contradictions exist in the literature regarding BNC’s application across different fields, and how can they be resolved?

While BNC is widely used in peptide synthesis for its reliability, its role in Li-S batteries has shown variability in reported capacity retention (698–933 cycles) . These discrepancies may arise from differences in electrolyte composition (e.g., DOL/DME ratio) or BNC purity. Researchers should standardize electrolyte formulations and validate BNC purity via FTIR (characteristic peaks at 1750 cm1^{-1} for carbonate and 1520 cm1^{-1} for nitro groups) .

Q. How can BNC be employed as a phosphodiester mimic in enzymatic hydrolysis studies?

In DNA nano-hydrolase systems, BNC’s carbonate group mimics the phosphodiester bond, enabling studies on telomeric G-overhang cleavage. Competitive assays using bis(4-nitrophenyl) phosphate (BNPP) as a control reveal BNC’s hydrolysis kinetics via UV-Vis monitoring of 4-nitrophenolate release (λmax=400\lambda_{\text{max}} = 400 nm) . Adjust pH to 7.4 (physiological conditions) and use stopped-flow techniques to capture transient intermediates .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing BNC and its reaction intermediates?

  • NMR : 1H^1\text{H} NMR (CDCl3_3): δ 8.2–8.4 ppm (aromatic protons), δ 1.3–1.5 ppm (solvent impurities) .
  • FTIR : Confirm carbonate (C=O stretch at 1750 cm1^{-1}) and nitro (asymmetric stretch at 1520 cm1^{-1}) groups .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>99%) .

Q. How can researchers address low yields in BNC-mediated coupling reactions?

Common issues include moisture contamination or insufficient activation. Pre-dry solvents over molecular sieves, and use a 10% excess of BNC. If yields remain low, replace with fresh BNC batches, as hydrolysis during storage can reduce reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-nitrophenyl) carbonate
Reactant of Route 2
Reactant of Route 2
Bis(4-nitrophenyl) carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.